1H NMR and 13C NMR characterization of 3-(Tert-butylsulfanyl)azetidine hydrochloride
1H NMR and 13C NMR characterization of 3-(Tert-butylsulfanyl)azetidine hydrochloride
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-(Tert-butylsulfanyl)azetidine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the structural characterization of 3-(Tert-butylsulfanyl)azetidine hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule of interest in medicinal chemistry, leveraging the inherent structural rigidity of the azetidine scaffold, a thorough and unambiguous elucidation of its chemical structure is paramount for drug development and quality control. This document, intended for researchers, scientists, and drug development professionals, details the predicted spectral features, provides field-proven experimental protocols, and explains the causal relationships behind the observed spectroscopic phenomena. By integrating one-dimensional and two-dimensional NMR techniques, this guide establishes a self-validating methodology for the definitive characterization of this compound.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention as valuable scaffolds in medicinal chemistry.[1][2] Their strained ring system provides a rigid three-dimensional framework that can orient substituents in well-defined vectors, enabling precise interactions with biological targets. The subject of this guide, 3-(Tert-butylsulfanyl)azetidine hydrochloride, combines this important heterocyclic core with a bulky, lipophilic tert-butyl group, making it a relevant building block for novel therapeutics.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of chemical structure elucidation. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. For a molecule like 3-(Tert-butylsulfanyl)azetidine hydrochloride, NMR is not merely a characterization tool but a critical component of quality assurance, confirming identity, purity, and stability. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, offering both predictive analysis and practical, robust methodologies for data acquisition and interpretation.
Molecular Structure and Proton/Carbon Assignment
To facilitate a clear discussion, the protons and carbons of 3-(Tert-butylsulfanyl)azetidine hydrochloride are systematically labeled as shown below. The protonation of the azetidine nitrogen to form the hydrochloride salt is a critical feature that profoundly influences the NMR spectrum.
Caption: Labeled structure of 3-(Tert-butylsulfanyl)azetidine hydrochloride.
Predicted ¹H NMR Spectral Characteristics
The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The formation of the ammonium salt within the azetidine ring is the most significant factor influencing the chemical shifts of the ring protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Insights and Rationale |
| H-tBu | 1.3 - 1.5 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C bonds. This results in a single, sharp, and intense signal in a region with minimal overlap.[3][4][5] |
| H-3 | 3.6 - 3.9 | Multiplet (m) | 1H | This methine proton is coupled to the four adjacent protons on C2 and C4. Its chemical shift is shifted downfield due to the deshielding effect of the adjacent sulfur atom. |
| H-2, H-4 | 4.0 - 4.5 | Multiplet (m) | 4H | These methylene protons are adjacent to the positively charged nitrogen, causing a significant downfield shift.[6] Due to the rigid ring structure, the geminal protons on each carbon are diastereotopic, resulting in complex splitting patterns. |
| N⁺H₂ | 9.0 - 12.0 | Broad Singlet (br s) | 2H | The ammonium protons are exchangeable, and their signal is often broad.[4] The chemical shift is highly sensitive to solvent, concentration, and temperature. This signal will disappear upon D₂O exchange. |
Predicted ¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.
| Carbon Assignment | Predicted δ (ppm) | Key Insights and Rationale |
| C-tBu (CH₃) | 30 - 32 | The three equivalent methyl carbons of the tert-butyl group give a single, intense signal in the aliphatic region.[5] |
| C-3 | 38 - 42 | This carbon is directly attached to the sulfur atom, which results in a moderate downfield shift compared to an unsubstituted azetidine methine carbon. |
| C-tBu (Cq) | 45 - 48 | The quaternary carbon of the tert-butyl group. |
| C-2, C-4 | 50 - 55 | These two carbons are equivalent due to the molecule's symmetry. They are significantly deshielded by the adjacent protonated nitrogen atom. |
Experimental Protocols
Adherence to a standardized and robust protocol is essential for obtaining high-quality, reproducible NMR data.
Sample Preparation
The choice of solvent is critical, as the hydrochloride salt has limited solubility in non-polar solvents like chloroform-d (CDCl₃).
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the hydrochloride salt, and its residual proton signal (δ ≈ 2.50 ppm) does not overlap with the analyte signals. Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD) are also suitable alternatives, but will result in the exchange and disappearance of the N⁺H₂ proton signals.
-
Weighing the Sample: Accurately weigh 5-10 mg of 3-(Tert-butylsulfanyl)azetidine hydrochloride for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[7]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently vortex or sonicate the sample until it is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.[8]
-
Internal Standard: DMSO-d₆ serves as a reliable internal reference (δ ¹H = 2.50 ppm; δ ¹³C = 39.52 ppm). Tetramethylsilane (TMS) is generally not required when using this solvent.[9]
NMR Data Acquisition Workflow
Caption: Standard workflow for NMR data acquisition and analysis.
D₂O Exchange Experiment Protocol
This experiment serves as a definitive confirmation of the N⁺H₂ protons.
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample in DMSO-d₆ as described above.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.
-
Mix: Cap the tube and invert it several times to ensure thorough mixing.
-
Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the identical parameters.
-
Analysis: Compare the two spectra. The broad signal assigned to the N⁺H₂ protons in the first spectrum will either disappear or be significantly attenuated in the second spectrum.[4]
Advanced 2D NMR for Unambiguous Assignment
While 1D NMR provides foundational data, 2D NMR techniques are essential for validating assignments and providing a self-consistent, trustworthy characterization.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is expected to show a clear correlation between the H-3 proton and the H-2/H-4 protons, confirming their connectivity within the azetidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It provides an unambiguous link between the ¹H and ¹³C spectra (e.g., correlating the signal at δ ≈ 1.3 ppm to the carbon at δ ≈ 31 ppm, confirming the tert-butyl assignment).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for confirming the overall structure.
Caption: Expected 2D NMR correlations for structural validation.
Conclusion
The comprehensive NMR characterization of 3-(Tert-butylsulfanyl)azetidine hydrochloride is a multi-faceted process that relies on the synergistic interpretation of ¹H, ¹³C, and 2D NMR data. The key spectral signatures include a prominent tert-butyl singlet in the ¹H spectrum, the significant downfield shift of the azetidine ring protons due to nitrogen protonation, and a broad, exchangeable N⁺H₂ signal. The methodologies outlined in this guide, from sample preparation to the application of advanced 2D techniques, provide a robust and self-validating framework for researchers. This ensures not only the unambiguous confirmation of the molecular structure but also establishes a reliable standard for purity assessment and quality control in the context of pharmaceutical research and development.
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